5α-Reductase Inhibitory Potency: Acetic Acid vs. Butyric Acid Side Chain Comparison
In a systematic SAR study of (1-benzylindol-3-yl)alkanoic acids, the acetic acid homologue (n=1) showed weak inhibitory activity against rat prostatic steroid 5α-reductase compared to the butyric acid (n=3) derivative. The optimal compound in the series, 4-[1-(6,6-dimethyl-6H-dibenzo[b,d]pyran-3-yl)methylindol-3-yl]butyric acid (FR119680), achieved an IC₅₀ of 5.0 nM, whereas shorter-chain analogues including the acetic acid derivative were substantially less potent [1]. This SAR firmly establishes that 2-(1-benzylindol-3-yl)acetic acid is not the potency-optimised member of the series, but its distinct chain length makes it valuable as a baseline comparator and a synthetic intermediate for further homologation.
| Evidence Dimension | In vitro inhibition of rat prostatic steroid 5α-reductase |
|---|---|
| Target Compound Data | IC₅₀ not explicitly reported (weak activity relative to chain-extended analogues) |
| Comparator Or Baseline | FR119680 (butyric acid homologue): IC₅₀ = 5.0 nM; butyric acid identified as optimal chain length across the series |
| Quantified Difference | Orders-of-magnitude difference; butyric acid > propionic acid > acetic acid in potency |
| Conditions | In vitro enzyme assay using rat prostatic 5α-reductase; castrated young rat model for in vivo confirmation |
Why This Matters
This difference dictates selection: the acetic acid derivative is preferred when lower 5α-reductase potency is desired or when the free carboxylic acid is needed as a synthetic handle for further derivatisation, whereas the butyric acid analogue is selected for maximum target engagement.
- [1] Sawada, K., et al. (1998). (1-Benzylindole-3-yl)alkanoic acids; novel nonsteroidal inhibitors of steroid 5 alpha-reductase (I). Chem. Pharm. Bull., 46(11), 1683–1687. DOI: 10.1248/cpb.46.1683. View Source
